molecular formula C17H18N2O2 B4955334 N-(4-methylbenzyl)-N'-(4-methylphenyl)ethanediamide

N-(4-methylbenzyl)-N'-(4-methylphenyl)ethanediamide

Cat. No.: B4955334
M. Wt: 282.34 g/mol
InChI Key: YREUTILIGOEXID-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-N’-(4-methylphenyl)ethanediamide is an organic compound that belongs to the class of amides This compound features two aromatic rings, each substituted with a methyl group, connected by an ethanediamide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-N’-(4-methylphenyl)ethanediamide typically involves the reaction of 4-methylbenzylamine with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

[ \text{4-methylbenzylamine} + \text{4-methylphenylacetyl chloride} \rightarrow \text{N-(4-methylbenzyl)-N’-(4-methylphenyl)ethanediamide} ]

Industrial Production Methods

In an industrial setting, the production of N-(4-methylbenzyl)-N’-(4-methylphenyl)ethanediamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining optimal reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-N’-(4-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-N’-(4-methylphenyl)ethanediamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aromatic rings and amide groups can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzyl)-N’-(4-methylphenyl)ethanediamide
  • N-(4-methylbenzyl)-N’-(4-methylphenyl)propanediamide
  • N-(4-methylbenzyl)-N’-(4-methylphenyl)butanediamide

Uniqueness

N-(4-methylbenzyl)-N’-(4-methylphenyl)ethanediamide is unique due to its specific substitution pattern and the length of the ethanediamide linker. This structural feature can influence its reactivity, binding properties, and overall chemical behavior compared to other similar compounds.

Properties

IUPAC Name

N'-(4-methylphenyl)-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-3-7-14(8-4-12)11-18-16(20)17(21)19-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREUTILIGOEXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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